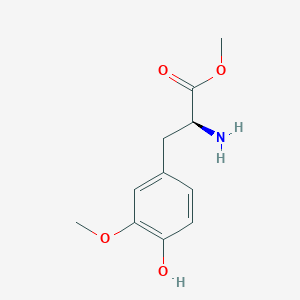

3-O-Methyl-L-DOPA Methyl Ester

Übersicht

Beschreibung

3-O-Methyl-L-DOPA Methyl Ester is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methoxy group at the third position of the phenyl ring and a methyl ester group at the carboxyl end. It is often used in biochemical research due to its structural similarity to other biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-O-Methyl-L-DOPA Methyl Ester can be synthesized through various methods. One common approach involves the methylation of 3-methoxy-L-tyrosine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-O-Methyl-L-DOPA Methyl Ester undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Mechanism of Action

- Competitive Inhibition :

- Neuroprotective Effects :

- Research indicates that while L-DOPA can exert neuroprotective effects on dopaminergic neurons through astrocytes, 3-OMD may inhibit these effects when present at high concentrations. This has been demonstrated in studies where co-treatment with 3-OMD reduced the viability of dopaminergic neurons in mixed cultures .

Parkinson's Disease Management

- Combination Therapy : The use of COMT inhibitors like entacapone can reduce levels of 3-OMD, thereby enhancing the therapeutic effects of L-DOPA. This strategy aims to prolong the availability and effectiveness of L-DOPA in managing Parkinsonian symptoms .

- Infusion Studies : Clinical trials have shown that intravenous administration of L-DOPA methyl ester results in increased plasma levels of 3-OMD compared to standard L-DOPA infusions, indicating altered pharmacokinetics that may influence treatment outcomes .

Biomarker for Disease Screening

- Elevated serum levels of 3-OMD serve as a useful biomarker for screening conditions like aromatic L-amino acid decarboxylase (AADC) deficiency. Its measurement can aid in diagnosing patients with atypical presentations of Parkinson's disease .

Research Findings and Case Studies

Wirkmechanismus

The mechanism of action of 3-O-Methyl-L-DOPA Methyl Ester involves its interaction with enzymes and receptors in the body. It is known to inhibit catechol O-methyltransferase, an enzyme involved in the metabolism of neurotransmitters. This inhibition enhances the activity of neurotransmitters like dopamine, which is beneficial in treating conditions such as Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxy-L-tyrosine: A direct precursor and metabolite of 3-O-Methyl-L-DOPA Methyl Ester.

L-DOPA: A well-known compound used in the treatment of Parkinson’s disease.

α-Methyl-L-tyrosine: Another derivative with similar biochemical properties.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biochemical properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-O-Methyl-L-DOPA Methyl Ester is a derivative of L-DOPA, a well-known precursor in the synthesis of dopamine, and has garnered attention for its potential therapeutic applications, especially in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an amino group, a dihydroxyphenyl group, and an ester linkage. This configuration enhances its solubility and bioavailability compared to its parent compound, L-DOPA. The methyl ester form allows for improved pharmacokinetic profiles, making it a suitable candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as a prodrug that is converted into L-DOPA in vivo, subsequently increasing dopamine levels in the brain. This mechanism is crucial for alleviating motor symptoms associated with Parkinson's disease. The compound's ability to penetrate the blood-brain barrier (BBB) effectively allows for enhanced delivery of dopamine to the central nervous system (CNS) .

Motor Function Improvement

Clinical studies have demonstrated that this compound can reverse motor deficits in patients with Parkinson's disease. For instance, a study involving intravenous administration showed that both L-DOPA and its methyl ester effectively improved motor functions; however, the methyl ester required higher infusion rates to maintain efficacy over time .

Comparison with L-DOPA

A comparative analysis revealed that while both forms produced similar clinical responses, the pharmacokinetic handling of this compound differs significantly from L-DOPA. Notably, it exhibited increased plasma levels of 3-O-methyl DOPA after administration, suggesting enhanced metabolism and absorption characteristics .

Table 1: Summary of Key Studies on this compound

Clinical Implications

The use of this compound in clinical settings presents several advantages:

- Enhanced Bioavailability : Its methyl ester form allows for better absorption and utilization within the body compared to standard L-DOPA formulations.

- Reduced Side Effects : Continuous infusion studies indicate that it may lead to fewer side effects associated with traditional L-DOPA therapy due to more stable plasma levels .

- Potential for New Delivery Methods : Research into alternative delivery systems (e.g., transbuccal or intranasal) is ongoing to further improve patient compliance and therapeutic outcomes .

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGOAQVFZXVPBZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555946 | |

| Record name | Methyl 3-methoxy-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78148-37-5 | |

| Record name | Methyl 3-methoxy-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.